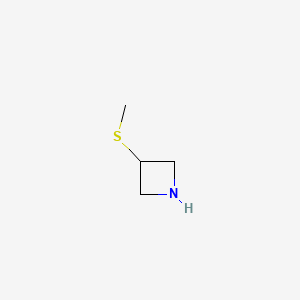

3-(メチルスルファニル)アゼチジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

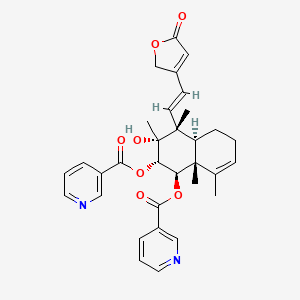

3-(Methylsulfanyl)azetidine is a compound that has attracted interest in the field of organic chemistry due to its potential applications in drug design and synthesis. It is a small-ring derivative, which can provide valuable motifs in new chemical space for drug design.

Synthesis Analysis

3-(Methylsulfanyl)azetidine and its derivatives can be synthesized using various methods:

Iron-Catalyzed Thiol Alkylation : This method involves synthesizing 3-aryl-3-sulfanyl azetidines directly from azetidine-3-ols using a mild Fe-catalyzed thiol alkylation. This process is effective for a broad range of thiols and azetidinols bearing electron-donating aromatics, proceeding via an azetidine carbocation. The N-carboxybenzyl group is a key requirement for good reactivity (Dubois et al., 2019).

Palladium-Catalyzed Intramolecular Amination : Efficient methods have been developed for synthesizing azetidine compounds via palladium-catalyzed intramolecular amination of C-H bonds at the γ and δ positions of picolinamide protected amine substrates. These methods are notable for their low catalyst loading, use of inexpensive reagents, and convenient operating conditions (He et al., 2012).

Molecular Structure Analysis

The molecular structure of 3-(Methylsulfanyl)azetidine is characterized by a small, strained ring system. The unique structure of this compound offers interesting possibilities for chemical modifications and reactions.

Chemical Reactions and Properties

3-(Methylsulfanyl)azetidine is reactive towards various chemical agents, and its structure lends itself to a range of chemical transformations:

Reactivity with Bases : 3,3-Dichloroazetidines, a class of azaheterocycles, have been found to react with bases to yield different derivatives through ring contraction and other mechanisms (Dejaegher et al., 2002).

Synthesis of Enantiopure Azetidine-2-Carboxylic Acids : Modifications at the 3-position of azetidine-2-carboxylic acid have been achieved, providing insights into the potential for incorporating this structure into more complex molecules (Sajjadi & Lubell, 2008).

科学的研究の応用

有機合成

アゼチジンは、3-(メチルスルファニル)アゼチジンを含め、環ひずみが大きいことから独特の反応性を示し、有機合成に使用されています {svg_1} {svg_2}. アゼチジンは、関連するアジリジンよりも安定しているため、取り扱いが容易で、適切な反応条件下で誘発される独自の反応性を示します {svg_3} {svg_4}.

医薬品化学

アゼチジンは、医薬品化学における重要なモチーフであり、生物活性分子や天然物に存在します {svg_5}. アゼチジンは、アゼルニジピン(抗高血圧カルシウムチャネルブロッカー)、コビメチニブ(ミトゲン活性化タンパク質キナーゼ阻害剤)、キシメラグトラン(経口抗凝固剤)など、さまざまな薬物の合成に使用されています {svg_6}.

創薬

アゼチジンは、創薬におけるモチーフとして使用されています {svg_7} {svg_8}. アゼチジンは、極性窒素原子を含む独自の4員環骨格を持ち、新しい治療薬の開発に適しています {svg_9}.

高分子合成

アゼチジンは、高分子合成に使用されてきました {svg_10}. アゼチジンは、独自の反応性と安定性により、新しい高分子材料の創製に適しています {svg_11}.

キラルテンプレート

アゼチジンは、複雑な分子の合成におけるキラルテンプレートとして使用されてきました {svg_12}. アゼチジンの4員環構造は、分子内の他の部分にキラリティを与えることができ、エナンチオマー的に純粋な化合物の合成に役立ちます {svg_13}.

官能基化反応

アゼチジンは、さまざまな官能基化反応に使用されています {svg_14}. アゼチジンは、[2+2]環化付加反応、金属化アゼチジンの利用、実用的なC(sp3)–H官能基化、炭素求核剤による容易な開環などの反応を起こすことができます {svg_15}.

Safety and Hazards

将来の方向性

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The versatility and efficiency of the synthetic strategies for azetidines suggest that this work will guide the development of new azetidine-based materials in the energetics space as well as other industries .

生化学分析

Biochemical Properties

3-(Methylsulfanyl)azetidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with glutathione S-transferase, which catalyzes the formation of a glutathione conjugate of 3-(Methylsulfanyl)azetidine without prior bioactivation . This interaction highlights the compound’s potential in modulating oxidative stress and detoxification pathways.

Cellular Effects

3-(Methylsulfanyl)azetidine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, azetidine derivatives have shown neuroprotective effects by modulating inflammation and oxidative stress in brain cells . Although specific studies on 3-(Methylsulfanyl)azetidine are limited, its structural similarity to other azetidine compounds suggests it may have similar cellular effects.

Molecular Mechanism

The molecular mechanism of 3-(Methylsulfanyl)azetidine involves its interaction with biomolecules at the molecular level. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it more stable and reactive under appropriate conditions . This stability allows 3-(Methylsulfanyl)azetidine to participate in various biochemical reactions, including enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Methylsulfanyl)azetidine can change over time. The compound’s stability and degradation are influenced by its ring strain and reactivity. Studies on azetidines have shown that they are stable under certain conditions but can undergo degradation over time . Long-term effects on cellular function may include alterations in metabolic pathways and enzyme activities.

Dosage Effects in Animal Models

The effects of 3-(Methylsulfanyl)azetidine vary with different dosages in animal models. While specific dosage studies on this compound are limited, general observations from similar compounds suggest that higher doses may lead to toxic or adverse effects. It is essential to determine the threshold effects and safe dosage levels to avoid potential toxicity .

Metabolic Pathways

3-(Methylsulfanyl)azetidine is involved in various metabolic pathways. One notable pathway is its interaction with glutathione S-transferase, which catalyzes the formation of a glutathione conjugate . This interaction suggests that 3-(Methylsulfanyl)azetidine may play a role in detoxification processes and modulating oxidative stress.

Transport and Distribution

The transport and distribution of 3-(Methylsulfanyl)azetidine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are determined by its chemical properties and interactions with cellular components .

Subcellular Localization

3-(Methylsulfanyl)azetidine’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its biochemical roles and potential therapeutic applications .

特性

IUPAC Name |

3-methylsulfanylazetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c1-6-4-2-5-3-4/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCIFFGORAXIFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-methyl-5-[[2-(2-methylphenyl)acetyl]amino]phenyl]propanamide](/img/no-structure.png)

![N-[2-methyl-3-(propionylamino)phenyl]-3-phenylpropanamide](/img/structure/B1179604.png)